molecular formula C10H7NO B1296691 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile CAS No. 25724-79-2

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Cat. No. B1296691
CAS RN: 25724-79-2
M. Wt: 157.17 g/mol
InChI Key: CAJDYMAFIOUARK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . This compound is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

This compound is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives . These derivatives have anticonvulsant activity and act as AMPA antagonists .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.17 . The melting point is reported to be between 128 and 130 °C .

Scientific Research Applications

Novel Synthetic Pathways

A Novel Route to Pyridine-Carbonitriles

Research by Landmesser et al. (2008) explores the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. This pathway involves the reaction of heptalenecarbaldehydes with 3-(dicyanomethylidene)-indan-1-one, showcasing a method for producing compounds with potential applications in dye chemistry and fluorescent materials. The process highlights the versatility of 2,3-dihydro-1-oxo-1H-indene derivatives in synthesizing complex heterocycles with unique optical properties (Landmesser, Linden, & Hansen, 2008).

Advanced Materials for Organic Photovoltaics

Electron Acceptors for Solar Cells

Xu et al. (2017) designed a thieno[3,4-b]thiophene-based small-molecule electron acceptor with an indenoindene core for use in high-performance organic photovoltaics. This acceptor, featuring elongated π-conjugation, demonstrates how modifications to the indene core can enhance the electronic structure and photovoltaic performance, offering insights into developing new materials for solar energy conversion (Xu et al., 2017).

Organic Electronics and Photodiodes

Photodiode and Photosensor Applications

Zedan et al. (2020) investigated the structural, optical, and diode characteristics of two pyridine derivatives, highlighting their potential in fabricating heterojunctions with p-Si substrates for use as photodiodes and photosensors. This study underscores the importance of 2,3-dihydro-1-oxo-1H-indene derivatives in the development of optical and electronic devices with specific functionalities (Zedan, El-Taweel, & El-Menyawy, 2020).

Safety and Hazards

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile is classified as an irritant . It should be handled with care to avoid irritation to the skin, eyes, and respiratory system.

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile plays a significant role in biochemical reactions, particularly as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives, which exhibit anticonvulsant activity as AMPA antagonists . This compound interacts with various enzymes and proteins, including those involved in the synthesis of these derivatives. The nature of these interactions often involves the inhibition of specific enzyme activities, leading to the desired biochemical effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in studies to inhibit the activity of discoidin domain receptor 1 (DDR1), which plays a role in cell signaling and epithelial-mesenchymal transition . By inhibiting DDR1, this compound can affect cell proliferation, migration, and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. For example, as an AMPA antagonist, it inhibits the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system . This inhibition can lead to anticonvulsant effects, making it a potential candidate for the treatment of neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and proteins, resulting in prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and potential damage to tissues . Studies have identified threshold doses that maximize therapeutic benefits while minimizing adverse effects, making it essential to determine the optimal dosage for specific applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that contribute to its anticonvulsant activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, determining its biochemical and cellular effects.

properties

IUPAC Name

1-oxo-2,3-dihydroindene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJDYMAFIOUARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310311
Record name 5-Cyano-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25724-79-2
Record name 25724-79-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyano-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
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Synthesis routes and methods I

Procedure details

9.5 g of 5-bromo-1-indanone and 4.93 g of CuCN are suspended in 10 ml of dimethylformamide and boiled under reflux for 4 hours. A solution of 18 g of iron(II) chloride in 5 ml of concentrated hydrochloric acid with 30 ml of water are added dropwise to the cooled, dark-brown viscous suspension while stirring, and the mixture is then stirred at 70° C. for 30 minutes. The reaction mixture is extracted by shaking three times with 50 ml of toluene, and the combined organic phases are extracted by shaking with 50 ml of 2N hydrochloric acid and 50 ml of 2N sodium hydroxide solution and then washed with water until neutral. The toluene extract is dried over magnesium sulfate and concentrated in vacuo, and the residue is recrystallized from n-heptane. 1-oxoindane-5-carbonitrile is obtained with a melting point of 123-125° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
iron(II) chloride
Quantity
18 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture 5-bromo-indan-1-one (1 g, 4.7 mmol), zinc cyanide (1.11 g, 9.4 mmol) in NMP/THF (2 mL/4 mL) in a sealed tube, is added palladium bis(tri-t-butyl-phosphine) (120 mg, 5% mmol). The mixture is purged with N2 and heated at 120° C. for 3 h. Then the reaction mixture is cooled to rt, diluted with H2O, and extracted with EtOAc (3×20 mL). The combined organic phases are washed with saturated ammonium chloride aqueous solution and brine and dried over Na2SO4. The crude product obtained after concentration is purified by silica gel column chromatography with mixed solvent hexanes/EtOAc (5/1-3/1) to afford 1-oxo-indan-5-carbonitrile as a light yellow solid: ESMS m/z 158.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
NMP THF
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.11 g
Type
catalyst
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2,3-dihydro-1H-inden-1-one (21.1 g, 100 mmol) and cupric cyanide (17.9 g, 200 mmol) were mixed in 200 ml of dimethylformamide and stirred overnight at 140° C. After the solution was cooled down to room temperature, 500 ml of ethyl acetate was added and the precipitate was removed by filteration using kieselguhr. The solid was rinsed with ethyl acetate for several times. The pooled filtrates were washed with 1 N hydrochloric acid twice and then with brine for 3 times, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified on silica gel, eluting with ethyl acetate/hexanes (1:2), to obtain 7.9 g of the desired compound (50% yield). MS (M+1)=158.05.
Quantity
21.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric cyanide
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
50%

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